molecular formula C22H48ClN3O B13783193 N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride CAS No. 94266-18-9

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride

Cat. No.: B13783193
CAS No.: 94266-18-9
M. Wt: 406.1 g/mol
InChI Key: BOBAFODJAVWYNT-UHFFFAOYSA-N
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Description

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is a chemical compound with the molecular formula C22H48ClN3O. It is an amide derivative of stearic acid, featuring a long hydrocarbon chain and a polar head group containing amino functionalities. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride typically involves the reaction of stearic acid with diethylenetriamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as xylene. The process involves the formation of an amide bond between the carboxyl group of stearic acid and the amine group of diethylenetriamine. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. The amino groups in the compound can also interact with specific molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is unique due to its dual aminoethyl groups, which enhance its surfactant properties and make it more effective in applications requiring strong emulsifying and solubilizing agents. Its hydrochloride form also improves its solubility in aqueous solutions, making it more versatile for various applications.

Properties

CAS No.

94266-18-9

Molecular Formula

C22H48ClN3O

Molecular Weight

406.1 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]octadecanamide;hydrochloride

InChI

InChI=1S/C22H47N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h24H,2-21,23H2,1H3,(H,25,26);1H

InChI Key

BOBAFODJAVWYNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.Cl

Origin of Product

United States

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